molecular formula C8H8ClNO B1431112 4-Chloro-3-cyclopropoxypyridine CAS No. 1243290-09-6

4-Chloro-3-cyclopropoxypyridine

Cat. No. B1431112
M. Wt: 169.61 g/mol
InChI Key: HQKYRAUJWPXHKO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is used in various chemical reactions and has potential applications in different fields .

Scientific Research Applications

Chemical Synthesis and Biological Activities

The chemical compound 4-Chloro-3-cyclopropoxypyridine serves as an intermediate in various synthetic pathways, leading to the development of compounds with significant antimicrobial, nematicidal, and herbicidal activities. For instance, a study conducted by Banothu et al. (2015) demonstrates the synthesis of highly stereoselective polysubstituted cyclopropane derivatives through a one-pot two-step tandem reaction involving pyridine. The synthesized compounds showed notable antimicrobial activity against bacterial and fungal strains, with certain derivatives exhibiting good nematicidal activity against Meloidogyne incognita (Banothu, Basavoju, & Bavantula, 2015).

Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine by Zuo Hang-dong (2010), a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The research highlighted the optimization of reaction conditions to achieve an overall yield of up to 48.7%, based on nicotinamide (Zuo Hang-dong, 2010).

Advanced Materials and Catalysis

Research into 4-Chloro-3-cyclopropoxypyridine and related compounds extends into the realm of advanced materials and catalysis. For instance, cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involve related pyridine coordination, have been developed for their photophysical properties, highlighting potential applications in materials science and organic electronics (Mancilha et al., 2011).

Furthermore, the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored for their herbicidal and fungicidal activities, underscoring the versatility of pyridine derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).

Environmental and Green Chemistry

In environmental applications, 4-Chloro-3-cyclopropoxypyridine derivatives can contribute to green chemistry solutions. For example, research on improving hydrodechlorination activity in Pd/C catalysts through nitrogen doping of activated carbon supports demonstrates the role of pyridine derivatives in enhancing catalytic performance for environmental remediation processes (Ruiz-Garcia et al., 2020).

properties

IUPAC Name

4-chloro-3-cyclopropyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYRAUJWPXHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-cyclopropoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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